2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through an intramolecular Friedel–Crafts reaction, which involves the cyclization of a suitable precursor under acidic conditions.
Introduction of Substituents: The 4,6-dimethyl groups can be introduced through alkylation reactions, while the trifluoromethylphenyl group can be added via a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug discovery due to its biological activities.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with anti-tumor, antibacterial, and antiviral properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetamide
- (4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
Uniqueness
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the benzofuran core and the trifluoromethylphenyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H16F3NO2 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H16F3NO2/c1-11-7-12(2)18-13(10-25-16(18)8-11)9-17(24)23-15-6-4-3-5-14(15)19(20,21)22/h3-8,10H,9H2,1-2H3,(H,23,24) |
InChI Key |
NBPSYIJZRWUGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=CC=C3C(F)(F)F)C |
Origin of Product |
United States |
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